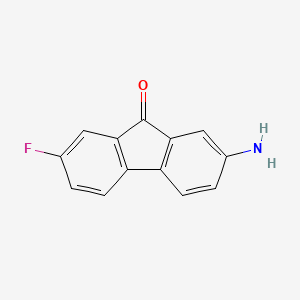

2-Amino-7-fluoro-9h-fluoren-9-one

Descripción

2-Amino-7-fluoro-9H-fluoren-9-one is a fluorinated fluorenone derivative characterized by an amino group at position 2 and a fluorine atom at position 7 on the fluorenone backbone. The ketone group at position 9 imparts polarity and electron-withdrawing properties, making this compound distinct from non-ketonized fluorene analogs.

Propiedades

IUPAC Name |

2-amino-7-fluorofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJTHNRALFPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290355 | |

| Record name | 2-amino-7-fluoro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-13-1 | |

| Record name | NSC68266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-7-fluoro-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Fluorenone is nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of 2-Amino-7-fluoro-9H-fluoren-9-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-7-fluoro-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Fluoren-9-ol derivatives.

Substitution: Amino or thio-substituted fluorenones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from 2-amino-7-fluoro-9H-fluoren-9-one. For instance, compounds derived from this structure have shown activity against multidrug-resistant strains of bacteria and fungi. In a synthesis involving thiazole derivatives, the minimum inhibitory concentration (MIC) against Gram-positive bacteria was evaluated, demonstrating promising results for certain derivatives .

Anticancer Potential

The compound's derivatives are also being explored for anticancer properties. Research indicates that modifications to the fluorenone structure can enhance its efficacy against various cancer cell lines. The introduction of different substituents on the amino group has been shown to influence biological activity, suggesting potential pathways for developing new anticancer agents .

Materials Science

Fluorescent Materials

2-Amino-7-fluoro-9H-fluoren-9-one has been incorporated into the synthesis of fluorescent materials. Its unique fluorescence properties make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. Studies have shown that when integrated into polymer matrices, these compounds exhibit enhanced photophysical properties, leading to increased efficiency in light emission .

Corrosion Inhibition

The compound's derivatives have also been investigated as corrosion inhibitors for metals. Research demonstrates that certain synthesized derivatives effectively reduce the corrosion rate of carbon steel in acidic environments. The mechanism involves the adsorption of these compounds onto the metal surface, forming protective layers that inhibit corrosion processes .

Table 1: Summary of Research Findings on 2-Amino-7-fluoro-9H-fluoren-9-one Derivatives

Mecanismo De Acción

The mechanism of action of 2-Amino-7-fluoro-9H-fluoren-9-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The amino and fluorine groups play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its molecular targets.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 3-Chloro-9H-fluoren-2-amine (7151-57-7): Substituents: Chlorine at position 3, amino at position 2. Properties: Higher lipophilicity (XLogP3 = 3.8) compared to fluorine analogs due to the chlorine atom’s polarizability. Molecular weight = 215.68 g/mol . Contrast: The absence of a ketone group reduces polarity, while the chloro substituent may enhance steric hindrance compared to 2-amino-7-fluoro-9H-fluoren-9-one.

- 3,7-Difluoro-9H-fluoren-2-amine (2714-70-7): Substituents: Fluorine atoms at positions 3 and 7, amino at position 2. Properties: Molecular weight = 217.21 g/mol. Contrast: The lack of a ketone group differentiates its reactivity, particularly in nucleophilic addition reactions.

7-Bromo-N-(nitroxide)-9H-fluoren-2-amine (3a) :

- Substituents : Bromine at position 7, nitroxide radical at position 2.

- Properties : Molecular weight = 411.41 g/mol (for 3a). Bromine’s larger atomic radius increases steric bulk compared to fluorine, while the nitroxide group introduces paramagnetic properties, useful in spin-labeling studies .

- Contrast : The ketone-free structure and radical functionality make this compound unsuitable for applications requiring redox neutrality.

Functional Group Variations

- 7-Amino-9H-fluoren-2-ol (CAS: 2022-03-18): Substituents: Hydroxyl at position 2, amino at position 7. Properties: The hydroxyl group increases hydrophilicity (Topological Polar Surface Area = 26 Ų) but reduces thermal stability compared to halogenated analogs . Contrast: The hydroxyl group’s hydrogen-bonding capability contrasts with the fluorine atom’s inductive effects in 2-amino-7-fluoro-9H-fluoren-9-one.

- 2-(Diethylamino)ethoxy-9H-fluoren-9-one (1734-90-3): Substituents: Diethylaminoethoxy chain at position 2. Properties: The bulky substituent enhances solubility in organic solvents but reduces crystallinity. Used in pharmaceutical intermediates (e.g., Tilorone) . Contrast: The extended alkyl chain differentiates its application scope from the simpler amino-fluoro derivative.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Key Applications |

|---|---|---|---|---|

| 2-Amino-7-fluoro-9H-fluoren-9-one* | ~213.21 | ~3.2 | 2-NH2, 7-F, 9-ketone | Materials science, organic LEDs |

| 3-Chloro-9H-fluoren-2-amine | 215.68 | 3.8 | 2-NH2, 3-Cl | Intermediate in drug synthesis |

| 3,7-Difluoro-9H-fluoren-2-amine | 217.21 | ~3.0 | 2-NH2, 3-F, 7-F | Stabilizers in polymers |

| 7-Bromo-N-(nitroxide)-9H-fluoren-2-amine | 411.41 | N/A | 2-nitroxide, 7-Br | Spin-labeling probes |

| 7-Amino-9H-fluoren-2-ol | ~199.22 | ~2.5 | 2-OH, 7-NH2 | Fluorescent dyes |

*Estimated based on molecular formula C13H8FNO.

Actividad Biológica

2-Amino-7-fluoro-9H-fluoren-9-one, a fluorinated derivative of fluorenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes an amino group and a fluorine atom, contributing to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for 2-Amino-7-fluoro-9H-fluoren-9-one is with a molecular weight of 215.23 g/mol. The presence of the amino and fluorine groups enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of 2-Amino-7-fluoro-9H-fluoren-9-one is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Similar compounds have shown affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Alzheimer's disease. The binding affinity to these receptors can modulate neurotransmitter release, potentially offering therapeutic benefits for cognitive disorders .

Biological Activities

Research indicates that 2-Amino-7-fluoro-9H-fluoren-9-one exhibits a range of biological activities, including:

-

Anticancer Activity :

- Several studies have demonstrated that derivatives of fluorenone can inhibit cancer cell proliferation. For instance, compounds related to 2-Amino-7-fluoro-9H-fluoren-9-one have shown cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies and Research Findings

A summary of notable studies on the biological activity of 2-Amino-7-fluoro-9H-fluoren-9-one is presented in the following table:

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-7-fluoro-9H-fluoren-9-one is not extensively documented but can be inferred from related compounds. Factors such as solubility, metabolism, and excretion will play crucial roles in determining its therapeutic viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.